ethyl 4-[(4-methyl-1-phenyl-1H-pyrazol-5-yl)carbonyl]piperazine-1-carboxylate
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Overview
Description
Ethyl 4-(4-methyl-1-phenyl-1H-pyrazole-5-carbonyl)piperazine-1-carboxylate: is a complex organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-(4-methyl-1-phenyl-1H-pyrazole-5-carbonyl)piperazine-1-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via cyclocondensation of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.
Introduction of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, where the pyrazole derivative reacts with piperazine under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of heterogeneous catalysts and solvent-free conditions can also be employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols under mild conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used .
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex heterocyclic compounds .
- Acts as a ligand in coordination chemistry for the formation of metal complexes .
Biology and Medicine:
- Potential applications in drug discovery due to its structural similarity to bioactive molecules .
- Investigated for its antimicrobial and anti-inflammatory properties .
Industry:
Mechanism of Action
The mechanism of action of ethyl 4-(4-methyl-1-phenyl-1H-pyrazole-5-carbonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The piperazine moiety enhances the compound’s ability to cross biological membranes, increasing its bioavailability . The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
- Ethyl 1-methyl-1H-pyrazole-4-carboxylate
- 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
- 1-phenyl-3-methyl-1H-pyrazole-5-carboxylic acid
Uniqueness: Ethyl 4-(4-methyl-1-phenyl-1H-pyrazole-5-carbonyl)piperazine-1-carboxylate is unique due to the presence of both the pyrazole and piperazine rings, which confer distinct chemical and biological properties. The combination of these two moieties enhances its potential as a versatile scaffold in medicinal chemistry .
Properties
Molecular Formula |
C18H22N4O3 |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
ethyl 4-(4-methyl-2-phenylpyrazole-3-carbonyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C18H22N4O3/c1-3-25-18(24)21-11-9-20(10-12-21)17(23)16-14(2)13-19-22(16)15-7-5-4-6-8-15/h4-8,13H,3,9-12H2,1-2H3 |
InChI Key |
BDWYZEGNSDGNDS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=C(C=NN2C3=CC=CC=C3)C |
Origin of Product |
United States |
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